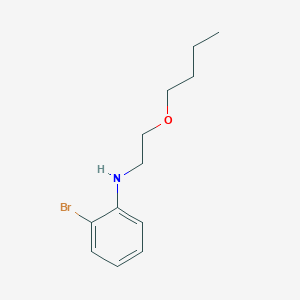
2-bromo-N-(2-butoxyethyl)aniline
Overview
Description
Synthesis Analysis
The synthesis of anilines, such as 2-bromo-N-(2-butoxyethyl)aniline, involves various methods and applications. The process includes reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates .Molecular Structure Analysis
The molecular formula of 2-bromo-N-(2-butoxyethyl)aniline is C12H18BrNO . It has a molecular weight of 272.19 . The InChI code for this compound is 1S/C12H18BrNO/c1-2-3-9-15-10-8-14-12-7-5-4-6-11 (12)13/h4-7,14H,2-3,8-10H2,1H3 .Physical And Chemical Properties Analysis
2-bromo-N-(2-butoxyethyl)aniline is a liquid at room temperature .Scientific Research Applications
Chemical Fixation of CO2
Aniline Derivatives in Carbon Capture
Aniline derivatives have been investigated for their potential in chemical fixation of CO2, offering a pathway to synthesize value-added chemicals. This process involves cyclization of aniline derivatives with CO2 to produce functionalized azoles, presenting an environmentally friendly approach to utilize CO2 as a raw material (Vessally et al., 2017).
Synthesis of 2-(Azolyl)anilines
Cyclocondensation and Biological Properties
Research on 2-(azolyl)anilines, which shares a structural similarity with 2-bromo-N-(2-butoxyethyl)aniline, focuses on their synthesis methods, cyclocondensation reactions, and exploration of their biological activities. These compounds serve as effective 1,5-nucleophiles in cyclocondensation reactions, highlighting their significance in chemical synthesis and potential biological applications (Antypenko et al., 2017).
Analytical Methods and Antioxidant Activity
Determining Antioxidant Activity
Aniline derivatives are also part of studies investigating antioxidant activities. Analytical methods used in determining antioxidant activity can apply to a range of compounds, including aniline derivatives, to assess their potential in mitigating oxidative stress. This area of research is crucial for food engineering, medicine, and pharmacy, where antioxidant properties are highly valued (Munteanu & Apetrei, 2021).
Brominated Flame Retardants
Formation of Dioxins and Furans
While not directly related to 2-bromo-N-(2-butoxyethyl)aniline, studies on brominated flame retardants (including brominated anilines) explore their environmental impact, particularly regarding the formation of dioxins and furans during combustion. This research contributes to understanding the environmental and health implications of using brominated compounds in industrial applications (Zhang, Buekens, & Li, 2016).
properties
IUPAC Name |
2-bromo-N-(2-butoxyethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-2-3-9-15-10-8-14-12-7-5-4-6-11(12)13/h4-7,14H,2-3,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIVNEWPPXHUTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCNC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-butoxyethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



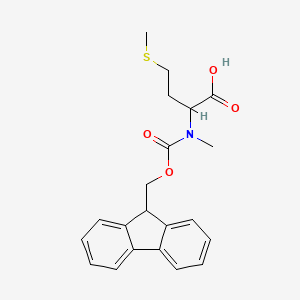

![benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B1441351.png)
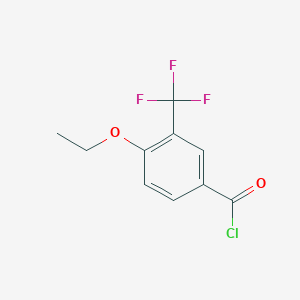
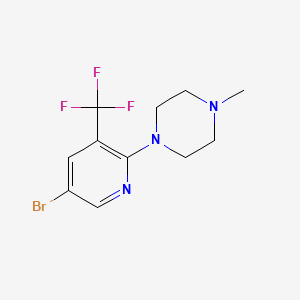

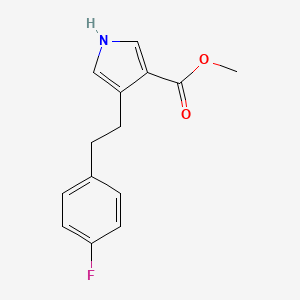

![tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate](/img/structure/B1441359.png)
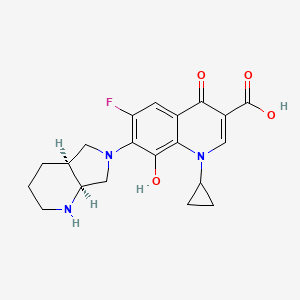
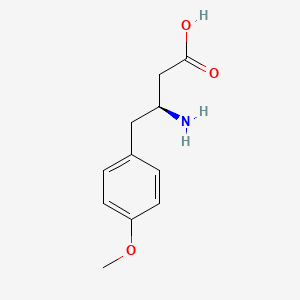
![1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B1441365.png)
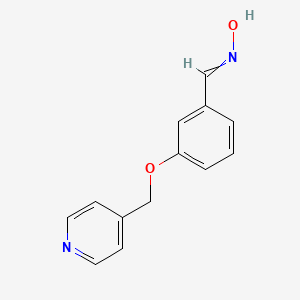
![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, HCl](/img/structure/B1441371.png)